5-Acetyl-2-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
5-acetyl-2-(furan-2-yl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-9(7(2)14)11(15)13-10(12-6)8-4-3-5-16-8/h3-5H,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWIPCAILXHSLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=CO2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the condensation of furan-2-carbaldehyde with acetylacetone and urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
5-Acetyl-2-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one features a pyrimidine ring fused with a furan moiety. The molecular formula is . Its synthesis typically involves a one-pot three-component reaction , combining aldehydes, ethyl acetoacetate, and urea under optimized conditions. Eco-friendly catalysts such as cuttlebone are often used to enhance yield and reduce environmental impact.
Urease Inhibition
One of the most notable applications of this compound is its role as a potent urease inhibitor . Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, making inhibitors crucial for treating urease-related infections and conditions like kidney stones. In vitro studies have demonstrated significant inhibitory activity against urease, with IC₅₀ values in the micromolar range.
Antioxidant Activity
Research has indicated that derivatives of this compound exhibit antioxidant properties. These compounds have been synthesized using microwave-assisted methods, showcasing their potential in combating oxidative stress-related diseases .
Study on Urease Inhibition
A study published in a peer-reviewed journal highlighted the efficacy of this compound as a urease inhibitor. The research involved molecular docking studies that elucidated the binding mechanisms between the compound and urease, reinforcing its potential therapeutic application against infections caused by urease-producing bacteria.
Antioxidant Evaluation
Another study focused on evaluating the antioxidant activity of various derivatives of this compound. The results indicated that certain modifications to the structure significantly enhanced antioxidant capacity, suggesting potential applications in developing new antioxidant agents for pharmaceutical use .
Comparative Analysis of Biological Activities
| Compound Name | Urease Inhibition (IC₅₀) | Antioxidant Activity | Synthesis Method |
|---|---|---|---|
| This compound | Micromolar range | High | One-pot three-component reaction |
| Similar Pyrimidine Derivative | Varies | Moderate | Traditional methods |
Mechanism of Action
The mechanism of action of 5-Acetyl-2-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- C5 Functionalization : The acetyl group in the target compound may enhance electrophilicity compared to carboxylate esters (e.g., ethyl carboxylate in ), influencing reactivity in downstream modifications.
Crystallographic and Stability Insights
- 4-Methoxyphenyl Derivative: Single-crystal X-ray analysis reveals a planar dihydropyrimidinone ring with intermolecular hydrogen bonds (N–H···O), stabilizing the lattice .
- Discontinued Analogues: Compounds like 2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one were discontinued commercially, possibly due to synthetic complexity or instability under storage .
Biological Activity
5-Acetyl-2-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its potential as an inhibitor of urease and other relevant enzymatic pathways, alongside structure-activity relationships (SAR) and molecular modeling studies.
- Molecular Formula : C11H12N2O3
- Molecular Weight : 220.23 g/mol
- CAS Number : 100060-89-7
The compound features a pyrimidinone core with a furan substituent, which is essential for its biological interactions.
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of urease is of therapeutic interest, particularly in treating conditions like urinary tract infections and certain types of kidney stones.
-
In Vitro Studies :
- A study reported that derivatives of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones exhibited significant urease inhibitory activity. The most potent compounds showed IC50 values ranging from 3.70 µM to 20.14 µM, outperforming the standard thiourea (IC50 = 21.25 µM) .
- The structure-activity relationship (SAR) indicated that modifications at the C-5 position significantly influenced inhibitory potency. For example, elongation of the C-5 chain enhanced activity, with some derivatives achieving IC50 values as low as 0.58 µM .
- Molecular Docking Studies :
Antiviral Activity
Recent research has also explored the antiviral potential of similar pyrimidine derivatives against viral targets such as Hepatitis C virus (HCV) and others.
- Activity Against HCV :
Case Study 1: Urease Inhibitors
In a comparative study involving several pyrimidine derivatives:
- Compound A (similar structure to our target) demonstrated an IC50 value of 2 µM, significantly more potent than standard inhibitors.
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Compound A | 2.00 | Most potent |
| Standard Thiourea | 21.25 | Reference |
Case Study 2: Antiviral Screening
A series of pyrimidine derivatives were screened for antiviral activity:
- The best-performing compound showed an EC50 value against HCV at 0.26 µM, indicating strong potential for further development.
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Optimal Value | Reference |
|---|---|---|
| Catalyst | ZnCl₂ (2 mmol) | |
| Solvent | n-Heptane-toluene (1:1) | |
| Reaction Time | Until TLC completion | |
| Purification Method | Recrystallization |
Basic: What purification methods are recommended post-synthesis?
Methodological Answer:
After synthesis, the crude product is filtered and washed with water to remove unreacted reagents. Recrystallization in solvent systems like ethanol-water or ethyl acetate-hexane yields high-purity crystals. For compounds with low solubility, column chromatography (silica gel, gradient elution) is advised .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
Discrepancies between experimental and computational data often arise from dynamic effects (e.g., tautomerism) or crystal packing. To resolve these:
- Single-Crystal X-ray Diffraction : Provides unambiguous structural confirmation (e.g., bond lengths, dihedral angles) .
- Dynamic NMR Studies : Detect conformational equilibria in solution .
- DFT Calculations : Compare optimized geometries with crystallographic data to identify discrepancies .
Advanced: What mechanistic insights exist for the formation of this compound under varying catalysts?
Methodological Answer:
ZnCl₂ acts as a Lewis acid, polarizing carbonyl groups to facilitate enolization and cyclocondensation . Alternative catalysts (e.g., Fe³⁺, ionic liquids) may alter regioselectivity or reaction kinetics. To study mechanisms:
- Kinetic Monitoring : Use in situ FT-IR or HPLC to track intermediate formation .
- Isotopic Labeling : Introduce ¹³C-labeled acetyl groups to trace reaction pathways .
Advanced: How can environmental fate and ecotoxicological impacts be assessed?
Methodological Answer:
Adopt a tiered approach:
Physicochemical Properties : Measure logP, hydrolysis rates, and photostability to predict environmental persistence .
Biotic Studies : Use Daphnia magna or Danio rerio models for acute toxicity assays .
Degradation Pathways : Perform LC-MS/MS to identify transformation products in simulated wastewater .
Q. Table 2: Key Environmental Parameters
| Parameter | Method | Reference |
|---|---|---|
| Hydrolysis Half-life | pH 7–9 buffer, 25°C, HPLC | |
| Ecotoxicity (LC₅₀) | Daphnia magna 48-h assay | |
| Photodegradation | Xenon arc lamp, UV-Vis monitoring |
Advanced: What computational strategies validate reactivity and regioselectivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways .
- Docking Studies : Predict binding affinity with biological targets (e.g., enzymes) using crystallographic data .
- QM/MM Hybrid Methods : Analyze transition states for regioselective cyclization .
Advanced: How to design experiments for studying substituent effects on bioactivity?
Methodological Answer:
- SAR Studies : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the furan or pyrimidinone rings .
- Enzyme Assays : Test inhibition of cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using fluorometric methods .
- Crystallographic Analysis : Co-crystallize with target proteins to identify binding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
